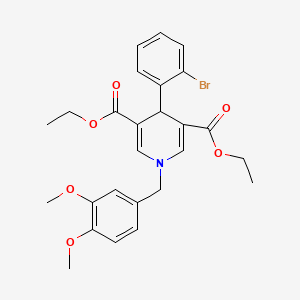![molecular formula C17H30Cl2N2O2 B6126963 1-phenoxy-3-{[3-(1-piperidinyl)propyl]amino}-2-propanol dihydrochloride](/img/structure/B6126963.png)
1-phenoxy-3-{[3-(1-piperidinyl)propyl]amino}-2-propanol dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenoxy-3-{[3-(1-piperidinyl)propyl]amino}-2-propanol dihydrochloride, commonly known as PPAP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic benefits. PPAP is a selective dopamine transporter (DAT) enhancer that has been shown to improve cognitive function and memory in animal studies.
作用機序
PPAP works by selectively enhancing the function of the dopamine transporter (1-phenoxy-3-{[3-(1-piperidinyl)propyl]amino}-2-propanol dihydrochloride), which is responsible for the reuptake of dopamine in the brain. By enhancing 1-phenoxy-3-{[3-(1-piperidinyl)propyl]amino}-2-propanol dihydrochloride function, PPAP increases the availability of dopamine in the synaptic cleft, which can improve cognitive function and memory.
Biochemical and Physiological Effects:
PPAP has been shown to increase dopamine levels in the prefrontal cortex, striatum, and hippocampus, which are regions of the brain that are involved in cognitive function and memory. PPAP has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in the growth and survival of neurons.
実験室実験の利点と制限
PPAP has several advantages for use in lab experiments. It is stable under normal laboratory conditions, and its synthesis method is relatively simple and straightforward. However, PPAP is still a relatively new compound, and its long-term effects on human health are not yet fully understood.
将来の方向性
There are several future directions for research on PPAP. One area of interest is the potential use of PPAP in the treatment of Parkinson's disease. Animal studies have shown that PPAP can improve motor function and reduce the loss of dopaminergic neurons, which are characteristic of Parkinson's disease. Another area of interest is the potential use of PPAP in the treatment of drug addiction. Animal studies have shown that PPAP can reduce drug-seeking behavior and relapse in cocaine-addicted rats. Further research is needed to determine the safety and efficacy of PPAP in humans for these and other potential therapeutic applications.
合成法
PPAP can be synthesized using a two-step process. The first step involves the reaction of 3-(piperidin-1-yl)propan-1-ol with phenoxyacetic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form 1-phenoxy-3-{[3-(1-piperidinyl)propyl]oxy}-2-propanol. The second step involves the reaction of the intermediate with hydrochloric acid to form 1-phenoxy-3-{[3-(1-piperidinyl)propyl]amino}-2-propanol dihydrochloride.
科学的研究の応用
PPAP has been studied for its potential therapeutic benefits in a variety of research areas. Animal studies have shown that PPAP can improve cognitive function and memory, increase locomotor activity, and reduce anxiety-like behavior. PPAP has also been studied for its potential use in the treatment of Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction.
特性
IUPAC Name |
1-phenoxy-3-(3-piperidin-1-ylpropylamino)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O2.2ClH/c20-16(15-21-17-8-3-1-4-9-17)14-18-10-7-13-19-11-5-2-6-12-19;;/h1,3-4,8-9,16,18,20H,2,5-7,10-15H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKRPHGZHRCPVMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCNCC(COC2=CC=CC=C2)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-butyl-5-(3-methoxyphenyl)-5,6,11,11a-tetrahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indole-1,3(2H)-dione](/img/structure/B6126890.png)
![1-(3,4-difluorobenzyl)-3-{[(2,2-dimethylpropyl)amino]methyl}-3-hydroxy-2-piperidinone](/img/structure/B6126894.png)
![2-methyl-6-({[2-(1-pyrrolidinylcarbonyl)imidazo[1,2-a]pyridin-3-yl]methyl}amino)-2-heptanol](/img/structure/B6126899.png)
![4-(2,5-dimethoxyphenyl)-3,4-dihydropyrido[3',2':5,6]pyrimido[1,2-a]benzimidazole-2,5(1H,6H)-dione](/img/structure/B6126912.png)
![2-[(1-methyl-1H-indol-3-yl)methylene]-3-tricyclo[3.3.1.1~3,7~]dec-2-ylidenesuccinic acid](/img/structure/B6126917.png)
![2-{1-benzyl-4-[(1-phenyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6126934.png)
![5-(2-oxo-2-{4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-1-yl}ethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6126942.png)
![N-(2,4-dimethoxybenzyl)-3-[1-(5-quinolinylmethyl)-3-piperidinyl]propanamide](/img/structure/B6126944.png)
![(8-methoxy-3,4-dihydro-2H-chromen-3-yl)[3-(methylthio)propyl]amine](/img/structure/B6126946.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-{3-oxo-1-[(2E)-3-phenyl-2-propen-1-yl]-2-piperazinyl}acetamide](/img/structure/B6126947.png)

![N-(1,3-benzodioxol-5-ylmethyl)-5-[(2,4-dichlorophenoxy)methyl]-2-furamide](/img/structure/B6126954.png)
![N'-{[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}isonicotinohydrazide](/img/structure/B6126959.png)
![1,2-dihydro-5-acenaphthylenyl{1-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)-2-propenoyl]-3-piperidinyl}methanone](/img/structure/B6126960.png)